1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene
CAS No.: 1804937-92-5
Cat. No.: VC3415845
Molecular Formula: C8H3Br2F5OS
Molecular Weight: 401.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1804937-92-5 |
|---|---|
| Molecular Formula | C8H3Br2F5OS |
| Molecular Weight | 401.98 g/mol |
| IUPAC Name | 2,5-dibromo-1-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C8H3Br2F5OS/c9-3-1-4(16-7(11)12)6(10)5(2-3)17-8(13,14)15/h1-2,7H |
| Standard InChI Key | GMZSNDJEBBNJIC-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1OC(F)F)Br)SC(F)(F)F)Br |
| Canonical SMILES | C1=C(C=C(C(=C1OC(F)F)Br)SC(F)(F)F)Br |
Introduction
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene is a complex organic compound belonging to the class of halogenated aromatic compounds. It features a benzene ring substituted with two bromine atoms at positions 1 and 4, a difluoromethoxy group at position 2, and a trifluoromethylthio group at position 6. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.
Synthesis and Preparation
The synthesis of 1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene typically involves multiple steps starting from a suitable benzene derivative. These steps may include bromination, methoxylation, and thioetherification reactions. The choice of solvents and reaction conditions is crucial for optimizing yield and purity.
Applications and Biological Activity
This compound is of interest in various scientific fields, including organic synthesis, medicinal chemistry, and materials science. The trifluoromethylthio group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. The fluorine atoms increase reactivity towards nucleophiles, which is beneficial in drug development.
Biological Activity
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Enhanced Lipophilicity: The trifluoromethylthio group increases the compound's ability to penetrate biological membranes.
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Reactivity: Fluorine atoms enhance reactivity, making it suitable for interactions with biological targets.
Spectroscopic Analysis
Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are used for structural confirmation and purity assessment of 1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene. These techniques provide valuable information about the molecular structure and functional groups present in the compound.
Comparison with Related Compounds
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene can be compared with other halogenated aromatic compounds, such as 1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethylthio)benzene, which contains chlorine instead of bromine. The bromine atoms in the former compound provide higher reactivity due to their leaving group ability.
Comparison Table
| Compound | Substituents | Reactivity |
|---|---|---|
| 1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene | Bromine, Difluoromethoxy, Trifluoromethylthio | High due to bromine's leaving group ability |
| 1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethylthio)benzene | Chlorine, Difluoromethoxy, Trifluoromethylthio | Lower compared to brominated analog |
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